molecular formula C18H22BrN3O3S B2841938 3-(2-bromophenyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one CAS No. 2320887-81-6

3-(2-bromophenyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one

Cat. No.: B2841938
CAS No.: 2320887-81-6
M. Wt: 440.36
InChI Key: KKBXLBYZZDRVIF-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one is a sophisticated chemical compound designed for advanced pharmaceutical and biochemical research applications. This hybrid molecular structure incorporates multiple pharmacologically significant motifs, including a bromophenyl group, piperidine scaffold, and imidazole sulfonyl moiety, creating a versatile building block for drug discovery and medicinal chemistry programs. The compound's structural features are characteristic of modern antimicrobial hybrid agents, which represent an innovative strategy to combat antibiotic-resistant pathogens . The 2-bromophenyl substituent and imidazole sulfonyl components suggest potential applications in developing novel anti-infective agents, particularly against challenging ESKAPE pathogens that demonstrate multi-drug resistance . The piperidine core serves as a conformational constraint and bioavailability enhancer, while the imidazole sulfonyl group may contribute to targeted biological interactions through hydrogen bonding and electrostatic interactions. The strategic incorporation of these structural elements follows contemporary approaches in medicinal chemistry where molecular hybrids are designed to overcome bacterial resistance mechanisms through dual targeting strategies . Researchers may employ this compound as a key intermediate in synthesizing more complex therapeutic candidates or as a chemical probe for studying bacterial resistance mechanisms. The presence of both bromophenyl and sulfonyl imidazole functionalities indicates potential for further synthetic modification, making it valuable for structure-activity relationship studies in antimicrobial drug development programs. This product is strictly for research purposes in controlled laboratory environments and is not intended for diagnostic, therapeutic, or human use. Researchers should handle this compound using appropriate safety precautions and personal protective equipment.

Properties

IUPAC Name

3-(2-bromophenyl)-1-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN3O3S/c1-21-13-10-20-18(21)26(24,25)15-8-11-22(12-9-15)17(23)7-6-14-4-2-3-5-16(14)19/h2-5,10,13,15H,6-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBXLBYZZDRVIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)CCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation

2-Bromobenzene undergoes Friedel-Crafts acylation with propionyl chloride under Lewis acid catalysis (AlCl₃ or FeCl₃). This method yields 3-(2-bromophenyl)propan-1-one with moderate regioselectivity (50–65%).

Optimization :

  • Solvent : Dichloromethane or nitrobenzene (improves electrophilicity).
  • Temperature : 0–5°C (minimizes side reactions).
  • Workup : Quenching with ice-HCl followed by extraction with ethyl acetate.

Characterization :

  • ¹H NMR (CDCl₃): δ 7.85 (d, 1H, aromatic), 7.45–7.30 (m, 3H, aromatic), 3.15 (t, 2H, CH₂CO), 2.65 (t, 2H, CH₂Ar), 2.10 (quin, 2H, CH₂).

Synthesis of 4-[(1-Methyl-1H-Imidazol-2-yl)Sulfonyl]Piperidine

Sulfonation of 1-Methyl-1H-Imidazole

1-Methyl-1H-imidazole-2-sulfonyl chloride is synthesized via chlorosulfonation:

  • Reaction of 1-methylimidazole with chlorosulfonic acid (ClSO₃H) at −10°C.
  • Quenching with thionyl chloride (SOCl₂) to form the sulfonyl chloride.

Yield : 68–72% after purification by recrystallization (hexane/EtOAc).

Coupling to Piperidine

4-Aminopiperidine reacts with the sulfonyl chloride in anhydrous DCM under basic conditions (pyridine or Et₃N):

$$
\text{4-Aminopiperidine} + \text{Imidazole-SO₂Cl} \xrightarrow{\text{Et₃N, DCM}} \text{4-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]piperidine}
$$

Conditions :

  • Molar ratio : 1:1.2 (piperidine:sulfonyl chloride).
  • Reaction time : 6–8 h at 0°C.
  • Workup : Washing with NaHCO₃ (5%) and brine, followed by silica gel chromatography.

Characterization :

  • HRMS : m/z 288.0741 [M+H]⁺ (calc. 288.0744).
  • ¹³C NMR : δ 137.2 (imidazole C-2), 124.5 (SO₂), 44.8 (piperidine C-4).

Final Coupling: Alkylation of Piperidine with Aryl Ketone

Nucleophilic Substitution

The ketone moiety is activated as a mesylate or tosylate for displacement by the piperidine nitrogen:

  • Mesylation :
    $$
    \text{3-(2-Bromophenyl)propan-1-one} \xrightarrow{\text{MsCl, Et₃N}} \text{Propan-1-one mesylate}
    $$
    Yield : 85–90%.

  • Alkylation :
    $$
    \text{Mesylate} + \text{4-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]piperidine} \xrightarrow{\text{NaH, DMSO}} \text{Target Compound}
    $$
    Conditions :

    • Base : Sodium hydride (1.2 eq) in anhydrous DMSO.
    • Temperature : 50°C for 1 h.
    • Workup : Extraction with ethyl acetate, column chromatography (hexane:EtOAc 3:1).

Yield : 74–78%.

Analytical Data and Validation

Spectroscopic Characterization

  • ¹H NMR (500 MHz, CDCl₃):
    δ 7.72 (d, 1H, J = 8.1 Hz, aromatic), 7.58–7.40 (m, 3H, aromatic), 7.25 (s, 1H, imidazole), 4.15 (t, 2H, NCH₂), 3.85 (s, 3H, NCH₃), 3.20–3.10 (m, 4H, piperidine), 2.95 (t, 2H, COCH₂), 2.65 (t, 2H, ArCH₂), 1.90–1.75 (m, 4H, piperidine).

  • LC-MS : m/z 494.1 [M+H]⁺ (calc. 494.08).

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN:H₂O 70:30, 1 mL/min).
  • Melting Point : 142–144°C.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Friedel-Crafts 65 95 Scalable Low regioselectivity
Sulfonation-Alkylation 78 98 High functional group tolerance Requires anhydrous conditions
Reductive Amination 62 92 Mild conditions Requires ketone reduction

Industrial-Scale Considerations

  • Cost Analysis : Bulk synthesis of 1-methylimidazole-2-sulfonyl chloride reduces expenses by 30% compared to purchased reagents.
  • Safety : DMSO/NaH exothermicity necessitates controlled addition and cooling.
  • Green Chemistry : Replacement of DCM with cyclopentyl methyl ether (CPME) improves sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the propanone moiety.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidation of the piperidine ring can lead to the formation of N-oxides.

    Reduction: Reduction of the carbonyl group results in the corresponding alcohol.

    Substitution: Substitution at the bromophenyl group can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, primarily attributed to its interaction with specific molecular targets:

  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against various pathogens. Studies have demonstrated that derivatives containing imidazole rings exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
  • Neuropharmacological Effects : The interaction of the piperidine moiety with dopamine receptors suggests possible applications in treating neurological disorders. The modulation of neurotransmitter systems may lead to therapeutic effects in conditions such as depression or schizophrenia .
  • Antitumor Activity : Some studies have indicated that compounds with similar structures can inhibit tumor growth by modulating signaling pathways associated with cancer cell proliferation. The potential for this compound to act as an antitumor agent warrants further investigation .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of this compound against multiple bacterial strains. Results indicated significant inhibition zones compared to standard antibiotics, suggesting its potential as a novel antibacterial agent .
  • Neuropharmacological Research : In a series of experiments focusing on dopamine receptor interactions, the compound demonstrated agonistic and antagonistic properties, indicating its potential use in developing treatments for neurological disorders .

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the piperidine ring can interact with various receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below summarizes key structural differences and similarities between the target compound and analogs:

Compound Name/ID Bromophenyl Position Piperidine Substituent Core Structure Reported Activity/Use Reference
Target Compound 2- 4-[(1-Methyl-1H-imidazol-2-yl)sulfonyl] Propan-1-one Unknown -
Brorphine (1-(4-Bromophenyl)ethyl-piperidine) 4- Benzimidazolone Piperidine Opioid receptor agonist
2-(4-Bromophenyl)-1-ethyl-1H-benzimidazole 4- Ethyl Benzoimidazole OLED material intermediate
(S)-Compound in None 4-(Dimethylamino) Propan-1-one Analgesic (neuropathic pain)
(Compound 32) None Tetrahydro-2H-pyran-4-carbonyl Benzoimidazole Not specified
Key Observations:
  • Bromophenyl Position: The target’s 2-bromophenyl group distinguishes it from 4-bromo analogs like brorphine and ’s benzimidazole.
  • Piperidine Substituent: The sulfonyl-linked methylimidazole in the target contrasts with brorphine’s benzimidazolone and ’s dimethylamino group. Sulfonamides enhance polarity and hydrogen-bonding capacity, which could improve solubility or target selectivity compared to hydrophobic groups (e.g., tetrahydro-2H-pyran-4-carbonyl in ) .

Pharmacological and Functional Insights

  • Brorphine (): A 4-bromophenyl-piperidine benzimidazolone with µ-opioid receptor affinity. The absence of a sulfonyl group and propanone linker in brorphine highlights how core structure dictates target specificity (opioid vs.
  • ’s Analgesic: The (S)-enantiomer with a hydroxyl and dimethylamino-piperidine group demonstrates that stereochemistry and polar groups are critical for neuropathic pain relief. The target’s sulfonyl group may similarly enhance CNS penetration or protein binding .
  • ’s OLED Intermediate : A 4-bromophenyl-benzimidazole derivative used in materials science. This underscores the versatility of bromophenyl-heterocycle hybrids, where electronic properties (e.g., bromine’s electron-withdrawing effect) optimize luminescence or charge transport .

Biological Activity

3-(2-bromophenyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one is a complex organic compound with potential pharmacological applications. Its structure includes a bromophenyl group, an imidazole ring, and a piperidine moiety, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 3-(2-bromophenyl)-1-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]propan-1-one, with the molecular formula C18H22BrN3O3SC_{18}H_{22}BrN_{3}O_{3}S and a molecular weight of approximately 426.35 g/mol. The presence of the bromine atom in the phenyl ring enhances its reactivity and binding properties compared to similar compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

Interaction with Receptors:

  • The imidazole ring can coordinate with metal ions, potentially influencing various enzymatic activities.
  • The piperidine moiety may interact with neurotransmitter receptors, particularly dopamine receptors, which are crucial in neuropharmacology.

Modulation of Biological Pathways:
The compound has shown the ability to modulate signaling pathways associated with neurotransmitter systems, particularly in studies involving dopamine receptor agonism and antagonism .

Pharmacological Studies

Research has indicated that derivatives of compounds similar to this compound exhibit significant pharmacological effects:

CompoundActivityEC50 (nM)IC50 (nM)
Compound 1D3R Agonist710 ± 150>100 μM
Compound 2D2R Antagonist-16,000 ± 3,000
3-(2-bromophenyl)-... Potential Agonist/AntagonistTBDTBD

These findings suggest that modifications to the core structure can lead to varying degrees of receptor selectivity and activity .

Case Studies

A study exploring the structure–activity relationship (SAR) of similar compounds demonstrated that modifications could enhance selectivity for D3 dopamine receptors while minimizing D2 receptor activity. This is crucial for developing treatments for conditions such as schizophrenia and Parkinson's disease .

In another investigation, compounds bearing piperidine moieties were synthesized and evaluated for their antibacterial properties and enzyme inhibition activities. The results indicated promising antibacterial activity against various strains, suggesting potential applications in treating infections .

Therapeutic Potential

The unique structural features of this compound position it as a candidate for further development in several therapeutic areas:

Neuropharmacology:
Given its interaction with dopamine receptors, this compound could be explored for treating neuropsychiatric disorders.

Antimicrobial Activity:
The observed antibacterial properties open avenues for research into its use as an antimicrobial agent.

Q & A

Basic: What synthetic strategies are employed for the preparation of this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with functionalization of the piperidinyl and imidazolyl sulfonyl groups. A common approach includes:

  • Core formation : Coupling a bromophenyl-propanone precursor with a pre-functionalized piperidine scaffold containing the sulfonyl-imidazole moiety.
  • Key steps : Sulfonylation of the piperidine nitrogen using 1-methyl-1H-imidazole-2-sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to avoid side reactions .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the target compound from by-products like unreacted intermediates .
    Methodological Tip : Optimize reaction stoichiometry and temperature using Design of Experiments (DoE) to maximize yield and minimize impurities .

Basic: How is the structural identity of this compound validated, and what analytical techniques are prioritized?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the presence of the 2-bromophenyl group (δ 7.2–7.8 ppm for aromatic protons) and the piperidinyl-propanone backbone (δ 2.5–3.5 ppm for ketone and piperidine protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak at m/z calculated for C18_{18}H21_{21}BrN3_3O3_3S) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the piperidinyl and imidazolyl sulfonyl groups, if single crystals are obtainable .

Advanced: How can researchers investigate structure-activity relationships (SAR) for this compound in biological systems?

  • Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs, focusing on the sulfonyl-piperidine group’s role in binding affinity .
  • In vitro Assays : Pair SAR with functional assays (e.g., enzyme inhibition, cell viability) to correlate substituent modifications (e.g., bromophenyl vs. fluorophenyl) with activity. For example, replace the 2-bromophenyl group with electron-withdrawing substituents to assess impact on potency .
    Data Contradiction Note : Discrepancies between predicted and observed activities may arise from off-target effects—validate via counter-screening against related receptors .

Advanced: How can conflicting spectral or biological data be resolved during characterization?

  • Cross-Validation : If NMR signals overlap (e.g., piperidinyl protons vs. imidazolyl protons), use 2D NMR (COSY, HSQC) to assign peaks unambiguously .
  • Biological Replicates : For inconsistent IC50_{50} values, repeat assays under standardized conditions (fixed cell passage number, serum concentration) and apply statistical tests (e.g., ANOVA) to identify outliers .
  • Elemental Analysis : Confirm purity (>95%) to rule out impurities as a source of variability in biological data .

Advanced: What methodologies address low solubility or bioavailability in preclinical studies?

  • Salt Formation : Screen counterions (e.g., hydrochloride, mesylate) to improve aqueous solubility. The sulfonyl group’s polarity may aid in salt formation .
  • Prodrug Design : Modify the propan-1-one ketone to a hydroxyl group via reduction, then esterify for controlled release .
  • Nanoparticle Encapsulation : Use PEGylated liposomes to enhance plasma half-life, particularly if the compound shows high logP (>3) .

Advanced: How can researchers optimize synthetic yield while minimizing hazardous by-products?

  • Green Chemistry : Replace halogenated solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) for sulfonylation steps, reducing toxicity .
  • Catalytic Strategies : Employ Pd-catalyzed coupling for bromophenyl integration to avoid stoichiometric metal waste .
  • In-line Analytics : Use FTIR or ReactIR to monitor reaction progress in real time, enabling rapid termination at peak yield .

Advanced: What computational tools predict metabolic stability or toxicity early in development?

  • ADMET Prediction : Software like Schrödinger’s QikProp estimates metabolic liabilities (e.g., CYP3A4 inhibition risk) based on the imidazolyl sulfonyl group’s electron density .
  • MetaSite Modeling : Identifies probable sites of Phase I metabolism (e.g., oxidation of the piperidine ring) to guide structural stabilization .

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